Raltegravir B-D-glucuronide
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Overview
Description
Raltegravir B-D-glucuronide is a metabolite of the antiretroviral drug raltegravir, which is used in the treatment of HIV-1 infections. Raltegravir inhibits the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome, a crucial step in the viral replication process . The glucuronide form is produced through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
Raltegravir B-D-glucuronide is synthesized through the glucuronidation of raltegravir. This process involves the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A1, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to raltegravir . The reaction typically occurs in the liver and can be replicated in vitro using liver microsomes or recombinant UGT enzymes.
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors containing liver microsomes or recombinant UGT enzymes. The process is optimized for high yield and purity, with careful control of reaction conditions such as pH, temperature, and substrate concentration .
Chemical Reactions Analysis
Types of Reactions
Raltegravir B-D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating the parent compound, raltegravir . This reaction can occur under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation and Reduction: Not commonly observed for this compound.
Major Products Formed
The major product formed from the hydrolysis of this compound is raltegravir itself .
Scientific Research Applications
Raltegravir B-D-glucuronide is used in various scientific research applications, including:
Pharmacokinetic Studies: To understand the metabolism and excretion of raltegravir in the body.
Drug Interaction Studies: To investigate potential interactions between raltegravir and other drugs metabolized by UGT enzymes.
Toxicology Studies: To assess the safety and potential side effects of raltegravir and its metabolites.
Mechanism of Action
Raltegravir B-D-glucuronide itself does not have a direct mechanism of action as it is a metabolite. its parent compound, raltegravir, inhibits the HIV-1 integrase enzyme. This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication . The glucuronidation process enhances the solubility and excretion of raltegravir, aiding in its clearance from the body .
Comparison with Similar Compounds
Similar Compounds
Elvitegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action.
Dolutegravir: A more potent HIV-1 integrase inhibitor with a longer half-life.
Uniqueness
Raltegravir B-D-glucuronide is unique in its specific metabolic pathway involving UGT1A1. Unlike elvitegravir and dolutegravir, which are metabolized by cytochrome P450 enzymes, raltegravir undergoes glucuronidation, reducing the potential for drug-drug interactions .
Properties
Molecular Formula |
C26H29FN6O11 |
---|---|
Molecular Weight |
620.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24?/m0/s1 |
InChI Key |
DNIJULFVNPGGMF-UGKYMGGLSA-N |
Isomeric SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
Canonical SMILES |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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